molecular formula C18H22FN5O3 B258888 7-(4-fluorobenzyl)-8-[(3-methoxypropyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

7-(4-fluorobenzyl)-8-[(3-methoxypropyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

カタログ番号 B258888
分子量: 375.4 g/mol
InChIキー: FWPBHAOSJFPDRV-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

7-(4-fluorobenzyl)-8-[(3-methoxypropyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione, also known as MPBD or N-(4-fluorobenzyl)-N-(3-methoxypropyl)-8-(1-methyl-1,3-dihydro-2H-purin-6-ylamino)octanamide, is a novel synthetic compound that has recently gained attention in scientific research. MPBD is a purine derivative that exhibits potent and selective activity on adenosine receptors, particularly the A3 subtype.

作用機序

7-(4-fluorobenzyl)-8-[(3-methoxypropyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione exerts its pharmacological effects by selectively activating the A3 subtype of adenosine receptors. Adenosine receptors are G protein-coupled receptors that are widely distributed in the body and play a crucial role in various physiological processes. The A3 subtype of adenosine receptors is expressed in high levels in tumor cells, inflammatory cells, and neurons, making it an attractive target for drug development. Activation of the A3 receptor by this compound leads to a cascade of intracellular signaling events that ultimately result in the observed pharmacological effects.
Biochemical and Physiological Effects
This compound has been shown to exhibit a range of biochemical and physiological effects in preclinical studies. This compound has been shown to inhibit the growth and proliferation of tumor cells, reduce inflammation, and protect neurons from oxidative stress and apoptosis. This compound has also been shown to reduce airway hyperresponsiveness and airway inflammation in animal models of asthma and COPD.

実験室実験の利点と制限

7-(4-fluorobenzyl)-8-[(3-methoxypropyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione has several advantages as a research tool, including its high potency and selectivity for the A3 receptor, its ability to penetrate the blood-brain barrier, and its favorable pharmacokinetic profile. However, this compound also has some limitations, including its complex synthesis method, its potential toxicity, and its limited availability.

将来の方向性

There are several future directions for research on 7-(4-fluorobenzyl)-8-[(3-methoxypropyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione. One area of interest is the development of more potent and selective A3 receptor agonists based on the structure of this compound. Another area of interest is the investigation of the potential therapeutic applications of this compound in various diseases, including cancer, inflammation, and neurodegenerative disorders. Finally, there is a need for further research on the pharmacokinetics and toxicity of this compound to determine its suitability as a drug candidate.

合成法

7-(4-fluorobenzyl)-8-[(3-methoxypropyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione was first synthesized by a team of researchers at the University of Bonn in Germany. The synthesis method involves a series of chemical reactions, starting with the reaction of 4-fluorobenzylamine with 3-methoxypropylamine to form the intermediate N-(4-fluorobenzyl)-N-(3-methoxypropyl)amine. This intermediate is then reacted with 8-bromo-1-methyl-1,3-dihydro-2H-purin-6-amine to form the final product, this compound. The synthesis of this compound is a complex process that requires expertise in organic synthesis and purification techniques.

科学的研究の応用

7-(4-fluorobenzyl)-8-[(3-methoxypropyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione has been studied extensively for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. This compound has been shown to exhibit anti-inflammatory, anti-tumor, and neuroprotective effects in preclinical studies. This compound also has potential applications in the treatment of ischemic heart disease, asthma, and chronic obstructive pulmonary disease (COPD).

特性

分子式

C18H22FN5O3

分子量

375.4 g/mol

IUPAC名

7-[(4-fluorophenyl)methyl]-8-(3-methoxypropylamino)-1,3-dimethylpurine-2,6-dione

InChI

InChI=1S/C18H22FN5O3/c1-22-15-14(16(25)23(2)18(22)26)24(11-12-5-7-13(19)8-6-12)17(21-15)20-9-4-10-27-3/h5-8H,4,9-11H2,1-3H3,(H,20,21)

InChIキー

FWPBHAOSJFPDRV-UHFFFAOYSA-N

SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NCCCOC)CC3=CC=C(C=C3)F

正規SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NCCCOC)CC3=CC=C(C=C3)F

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。